molecular formula C9H10O7S2 B12119382 Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate

Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate

Cat. No.: B12119382
M. Wt: 294.3 g/mol
InChI Key: ANVGIHAAPGRSIT-UHFFFAOYSA-N
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Description

Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate: is an organic compound characterized by the presence of two 1,1-dioxido-2,3-dihydrothiophen-3-yl groups attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate typically involves the reaction of 1,1-dioxido-2,3-dihydrothiophen-3-yl derivatives with phosgene or its equivalents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted carbonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential as a drug delivery agent. Its stability and reactivity profile make it suitable for conjugation with therapeutic molecules, enhancing their efficacy and targeting capabilities.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate involves its interaction with molecular targets such as enzymes and proteins. The sulfone groups in the compound can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the carbonate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets.

Comparison with Similar Compounds

  • 1,1-Dioxido-2,3-dihydrothiophen-3-yl carbamate
  • 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide

Uniqueness: Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is unique due to the presence of two sulfone groups and a carbonate moiety in its structure. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to similar compounds. The dual sulfone groups enhance its reactivity and stability, while the carbonate moiety provides a platform for further functionalization.

Biological Activity

Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of two dioxido-substituted thiophene rings linked through a carbonate moiety. Its molecular formula is C6H6O5S2C_6H_6O_5S_2.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves the inhibition of essential biochemical pathways in microorganisms, such as:

  • Cell wall synthesis
  • Protein synthesis
  • DNA replication

These actions lead to the disruption of microbial growth and survival .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It is believed to interact with various cellular targets, influencing gene expression and inducing apoptosis in cancer cells. The specific pathways affected include:

  • Inhibition of anti-apoptotic proteins (e.g., Bcl-2)
  • Activation of pro-apoptotic factors

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial metabolism.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell survival and proliferation.

Study 1: Antimicrobial Activity

A study conducted on various derivatives of thiophene compounds demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Target Organisms
This compound32E. coli, S. aureus
Control64E. coli

This study confirms the compound's potential as an antimicrobial agent.

Study 2: Anticancer Effects

Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The compound induced apoptosis as evidenced by increased levels of caspase activation .

Properties

Molecular Formula

C9H10O7S2

Molecular Weight

294.3 g/mol

IUPAC Name

bis(1,1-dioxo-2,3-dihydrothiophen-3-yl) carbonate

InChI

InChI=1S/C9H10O7S2/c10-9(15-7-1-3-17(11,12)5-7)16-8-2-4-18(13,14)6-8/h1-4,7-8H,5-6H2

InChI Key

ANVGIHAAPGRSIT-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)OC(=O)OC2CS(=O)(=O)C=C2

Origin of Product

United States

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